Metaldehyde

説明

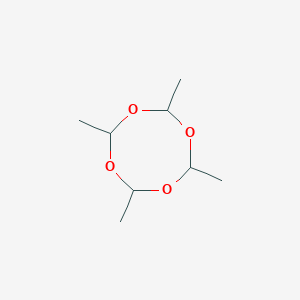

Structure

3D Structure

特性

IUPAC Name |

2,4,6,8-tetramethyl-1,3,5,7-tetraoxocane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O4/c1-5-9-6(2)11-8(4)12-7(3)10-5/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKKDCARASOJPNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1OC(OC(OC(O1)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1034715 | |

| Record name | 2,4,6,8-Tetramethyl-1,3,5,7-tetroxocane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Metaldehyde is a white-colored crystalline solid. It is insoluble in water. It is highly flammable and when ignited will give off irritating fumes. It may be toxic by ingestion and is very irritating to skin and eyes. It is used to make other chemicals., Solid; [IUCLID] Formulated as granules, pellets, mini-pellets, meal, paste, and liquid; [Reference #1] Colorless or white solid; [Reference #2] White odorless powder; [Alfa Aesar MSDS] | |

| Record name | METALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3867 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Metaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9458 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

115 °C (sublimes) | |

| Record name | Metaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1735 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

97 °F (36 °C) (closed cup) | |

| Record name | Metaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1735 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 200 mg/L at 17 °C /Polymer/, Moderately soluble in water, fairly soluble in toluene, readily soluble in methanol, very soluble in benzene and chloroform, insoluble in acetic acid, and slightly soluble in ethanol., Insoluble in water, acetone, acetic acid, and carbon disulfide., In toluene 530 mg/L at 20 °C, in methanol 1730 mg/L at 20 °C, In water, 222 mg/L at 20 °C | |

| Record name | Metaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1735 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.27 at 20 °C | |

| Record name | Metaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1735 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

Vapor pressure is negligible at room temperature., 6.6X10+3 mPa (5.0X10-2 mm Hg) at 25 °C | |

| Record name | Metaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1735 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystalline powder, Crystals | |

CAS No. |

9002-91-9; 37273-91-9, 108-62-3, 9002-91-9 | |

| Record name | METALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3867 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Metaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metaldehyde [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetaldehyde, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,6,8-Tetramethyl-1,3,5,7-tetroxocane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6,8-tetramethyl-1,3,5,7-tetraoxacyclooctane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.274 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Acetaldehyde, homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.449 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CI033VJYG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Metaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1735 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

246.2 °C (closed capillary) | |

| Record name | Metaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1735 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Metaldehyde (C₈H₁₆O₄): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Metaldehyde, a cyclic tetramer of acetaldehyde, is a widely utilized molluscicide effective against slugs and snails. This technical guide provides an in-depth overview of its chemical properties, synthesis, mechanism of action, metabolic pathways, and analytical methodologies.

Chemical and Physical Properties

Metaldehyde is a white crystalline solid with the chemical formula C₈H₁₆O₄.[1][2][3] It is sparingly soluble in water but soluble in various organic solvents.[1][4] Key quantitative data regarding its properties are summarized in the table below.

| Property | Value | References |

| IUPAC Name | 2,4,6,8-tetramethyl-1,3,5,7-tetroxocane | |

| Molecular Weight | 176.21 g/mol | |

| Melting Point | 246 °C (in a sealed tube) | |

| Boiling Point | Sublimes at 110-120 °C | |

| Density | 1.27 g/cm³ at 20 °C | |

| Water Solubility | 200 mg/L at 17 °C | |

| 222 mg/L at 20 °C | ||

| 260 mg/L at 30 °C | ||

| Solubility in Organic Solvents | Moderately soluble in toluene, readily soluble in methanol, very soluble in benzene and chloroform, slightly soluble in ethanol. | |

| Log Kow | 0.12 |

Synthesis of Metaldehyde

Metaldehyde is synthesized by the polymerization of acetaldehyde under acidic conditions at low temperatures. The reaction is reversible and, upon heating, metaldehyde depolymerizes back to acetaldehyde.

Experimental Protocol: Synthesis from Acetaldehyde

This protocol is based on principles described in the literature.

Materials:

-

Acetaldehyde

-

Ether

-

Pyridine

-

Thionyl chloride (SOCl₂) or other acidic catalyst

-

Ice-salt bath

-

Reaction flask with a stirrer

-

Filtration apparatus

-

Vacuum drying oven

Procedure:

-

Cool 25 mL of acetaldehyde to 0 °C in a reaction flask.

-

Add 2 mL of ether and 0.5 mL of pyridine to the cooled acetaldehyde.

-

Lower the temperature of the mixture to -15 °C using an ice-salt bath.

-

While stirring vigorously, slowly add 0.4 mL of thionyl chloride to the reaction mixture, ensuring the temperature does not exceed 0 °C.

-

After the addition of the catalyst is complete, continue to stir the mixture vigorously at -15 °C for 30 minutes.

-

Filter the resulting solid product.

-

Wash the collected solid with 20 mL of cold ether.

-

Dry the white crystalline metaldehyde product under a vacuum.

Mechanism of Action as a Molluscicide

Metaldehyde's molluscicidal activity is primarily attributed to its effects on the nervous system and mucus-producing cells of gastropods. Ingestion or contact with metaldehyde leads to the destruction of mucus cells, which are vital for mollusk movement, feeding, and protection, resulting in excessive slime secretion and dehydration. It also impacts the central nervous system by decreasing the concentration of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, which leads to CNS excitation and seizures.

Metabolic and Environmental Fate

Mammalian Metabolism

In mammals, ingested metaldehyde is partially hydrolyzed in the acidic environment of the stomach to acetaldehyde. Both metaldehyde and acetaldehyde are absorbed from the gastrointestinal tract. Acetaldehyde is then oxidized to acetic acid, which can enter the citric acid cycle.

Environmental Degradation

Metaldehyde is biodegradable in soil and water. The primary degradation pathway involves hydrolysis to acetaldehyde, which is then further oxidized to acetic acid and ultimately mineralized to carbon dioxide and water. The degradation rate is influenced by environmental conditions such as the presence of oxygen and microorganisms.

Analytical Methodologies

The detection and quantification of metaldehyde in various matrices are crucial for environmental monitoring and toxicological studies. Several analytical methods have been developed, primarily based on chromatography coupled with mass spectrometry.

Analysis in Water Samples

Method: Solid Phase Extraction (SPE) followed by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Sample Preparation and Extraction:

-

Collect water samples in amber glass bottles.

-

Condition a C18 SPE cartridge with 2 mL of methanol followed by 2 mL of distilled water.

-

Pass the water sample through the conditioned SPE cartridge.

-

Elute the trapped metaldehyde from the cartridge with 2 mL of a methanol/water (85:15 v/v) solution.

Instrumental Analysis:

-

Instrument: UPLC-MS/MS system.

-

Column: Acquity BEH C18 column.

-

Mobile Phase: Methanol/20mM ammonium acetate solution (85:15 v/v).

-

Detection: Electrospray ionization in positive mode (ESI+), monitoring specific precursor-product ion transitions for metaldehyde.

-

Quantification: External standard calibration curve.

Analysis in Soil Samples

Method: Solvent Extraction followed by Liquid Chromatography-Mass Spectrometry (LC-MS)

Sample Preparation and Extraction:

-

Homogenize a known weight of the soil sample.

-

Extract metaldehyde from the soil using pure methanol as the solvent.

-

Centrifuge the mixture and collect the supernatant.

-

The supernatant can be directly analyzed or further diluted if necessary.

Instrumental Analysis:

-

Instrument: LC-MS system.

-

Column: BEH Phenyl column (to overcome matrix suppression).

-

Mobile Phase: Optimized gradient flow of a suitable mobile phase (e.g., methanol and water with additives).

-

Detection: Mass spectrometry, monitoring for characteristic metaldehyde ions.

-

Quantification: External standardization with matrix-matched calibration standards.

Analysis in Biological Tissues

Method: Liquid-Liquid Extraction (LLE) followed by Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation and Extraction:

-

Homogenize the tissue sample (e.g., whole blood, serum).

-

Perform a liquid-liquid extraction using chloroform.

-

Separate the organic phase containing metaldehyde.

-

Evaporate the solvent and reconstitute the residue in a suitable solvent for GC-MS analysis.

Instrumental Analysis:

-

Instrument: GC-MS system.

-

Column: A suitable capillary column for pesticide analysis.

-

Detection: Mass spectrometry, monitoring for the characteristic fragmentation pattern of metaldehyde.

-

Quantification: An internal standard method is recommended for accuracy.

Toxicological Data

Metaldehyde exhibits moderate acute toxicity in mammals. The lethal dose (LD₅₀) varies depending on the species and route of administration.

| Species | Route | LD₅₀ (mg/kg) | References |

| Rat | Oral | 227 - 690 | |

| Dog | Oral | 100 - 1000 | |

| Cat | Oral | 207 | |

| Rabbit | Oral | 290 - 1250 | |

| Rat | Dermal | > 2275 |

Symptoms of metaldehyde poisoning in mammals include central nervous system depression, convulsions, hyperthermia, and in severe cases, respiratory failure.

References

Physicochemical Properties of Metaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of metaldehyde. The information is presented to support research, scientific analysis, and drug development activities. All quantitative data is summarized in structured tables for ease of comparison, and detailed methodologies for key experiments are provided.

Core Physicochemical Data

Metaldehyde is a cyclic tetramer of acetaldehyde with the chemical formula C₈H₁₆O₄.[1][2] It is a white crystalline solid with a characteristic menthol-like odor.[1][3] The following tables summarize its key physicochemical properties.

| Identifier | Value | Reference |

| IUPAC Name | 2,4,6,8-tetramethyl-1,3,5,7-tetroxocane | [4] |

| CAS Number | 108-62-3 | |

| Chemical Formula | C₈H₁₆O₄ | |

| Molar Mass | 176.212 g/mol |

| Property | Value | Conditions | Reference |

| Melting Point | 246 °C (475 °F; 519 K) | In sealed tube | |

| Boiling Point | Sublimes at 110 to 120 °C | - | |

| Density | 1.27 g/cm³ | At 20 °C | |

| Vapor Pressure | 6.6 Pa (5.0 x 10⁻² mmHg) | At 25 °C | |

| Water Solubility | 200 mg/L | At 17 °C | |

| 222 mg/L | At 20 °C | ||

| 260 mg/L | At 30 °C | ||

| LogP (Octanol-Water Partition Coefficient) | 0.12 | At 20 °C | |

| Flash Point | 36 °C (97 °F) | Closed cup |

Experimental Protocols

The determination of the physicochemical properties of chemical substances is guided by standardized protocols to ensure reproducibility and comparability of data. The following are detailed methodologies for the key experiments cited, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD) and ASTM International.

Melting Point Determination (OECD 102)

The melting point is determined as the temperature at which the phase transition from solid to liquid occurs at atmospheric pressure.

-

Apparatus: A common method involves using a capillary tube in a heated liquid bath or a metal block. The apparatus includes a calibrated thermometer.

-

Procedure:

-

A small, finely powdered sample of metaldehyde is packed into a capillary tube.

-

The capillary tube is placed in the heating apparatus.

-

The temperature is raised at a controlled rate.

-

The temperatures at which melting begins and is complete are recorded to define the melting range.

-

Boiling Point Determination (OECD 103)

For a substance that sublimes like metaldehyde, the boiling point is determined by measuring the temperature at which its vapor pressure equals the atmospheric pressure.

-

Apparatus: Methods like the ebulliometer, dynamic method, or differential thermal analysis can be used.

-

Procedure (Dynamic Method):

-

The sample is placed in a suitable vessel and the pressure is varied.

-

The temperature at which the substance boils is measured at different pressures.

-

A vapor pressure-temperature curve is plotted, and the boiling point at standard pressure is determined by interpolation.

-

Vapor Pressure Determination (OECD 104)

Vapor pressure is determined by methods such as the dynamic method, static method, or the effusion method.

-

Apparatus: A static method apparatus consists of a sample container, a pressure measuring device, and a temperature-controlled chamber.

-

Procedure (Static Method):

-

A sample of metaldehyde is placed in the thermostated sample container.

-

The system is evacuated to remove air.

-

The temperature is set and allowed to equilibrate.

-

The pressure of the vapor in equilibrium with the substance is measured. This is repeated at several temperatures to establish the vapor pressure curve.

-

Water Solubility Determination (OECD 105)

The water solubility is determined using either the column elution method for poorly soluble substances or the flask method for more soluble substances. Given metaldehyde's solubility, the flask method is appropriate.

-

Apparatus: A glass flask with a stirrer, a constant temperature bath, and an analytical instrument to determine the concentration of metaldehyde in the aqueous solution.

-

Procedure (Flask Method):

-

An excess amount of metaldehyde is added to a known volume of water in the flask.

-

The mixture is agitated in the constant temperature bath for a sufficient time to reach equilibrium (e.g., 24 hours).

-

The solution is then centrifuged or filtered to remove undissolved solid.

-

The concentration of metaldehyde in the clear aqueous phase is determined using a suitable analytical technique, such as gas chromatography or high-performance liquid chromatography.

-

Partition Coefficient (logP) Determination (OECD 107)

The n-octanol/water partition coefficient (Pow) is a measure of a chemical's lipophilicity. The shake flask method is a common technique for its determination.

-

Apparatus: Centrifuge tubes with stoppers, a mechanical shaker, and an analytical instrument to measure the concentration of the substance in both phases.

-

Procedure (Shake Flask Method):

-

n-octanol and water are pre-saturated with each other.

-

A known amount of metaldehyde is dissolved in either n-octanol or water.

-

The two phases are mixed in a centrifuge tube in defined volume ratios.

-

The tube is shaken at a constant temperature until equilibrium is reached.

-

The phases are separated by centrifugation.

-

The concentration of metaldehyde in both the n-octanol and water phases is determined.

-

The partition coefficient is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logarithm of this value is logP.

-

Flash Point Determination (ASTM D93)

The flash point is the lowest temperature at which vapors of the material will ignite when exposed to an ignition source. The Pensky-Martens closed-cup tester is a standard method.

-

Apparatus: A Pensky-Martens closed-cup apparatus, which includes a test cup, a lid with an opening mechanism, a stirrer, and a heat source.

-

Procedure:

-

The sample is placed in the test cup and the lid is closed.

-

The sample is heated at a slow, constant rate while being stirred.

-

At regular temperature intervals, the ignition source is applied through the opening in the lid.

-

The flash point is the lowest temperature at which a flash is observed.

-

Mechanism of Action and Signaling Pathway

Metaldehyde's toxicity is primarily neurological. After ingestion, it is partially hydrolyzed in the acidic environment of the stomach to acetaldehyde. Both metaldehyde and acetaldehyde are absorbed from the gastrointestinal tract.

The primary mechanism of neurotoxicity involves the modulation of several neurotransmitter systems:

-

GABAergic System: Metaldehyde decreases the concentration of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), leading to central nervous system excitation and seizures.

-

Serotonin and Noradrenaline: It also leads to decreased levels of serotonin (5-hydroxytryptamine) and noradrenaline in the central nervous system, which lowers the seizure threshold.

Caption: Metaldehyde's neurotoxic mechanism of action.

Caption: General workflow for physicochemical property determination.

References

The 1835 Discovery of Metaldehyde by Justus von Liebig: A Technical Retrospective

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the seminal discovery of metaldehyde by the renowned German chemist Justus von Liebig in 1835. Drawing from his original publication, this document outlines the experimental protocols of the era, presents available quantitative data, and visualizes the conceptual chemical pathways as understood in the historical context.

Introduction

In 1835, within the pages of Annalen der Pharmacie, Justus von Liebig published his foundational paper, "Ueber die Producte der Oxydation des Alkohols" (On the Products of the Oxidation of Alcohol). This work not only detailed the formation of acetaldehyde but also described for the first time two polymeric forms, one of which has come to be known as metaldehyde. At a time when the concept of polymers was in its infancy, von Liebig's meticulous observations laid the groundwork for future studies into polymerization and cyclic compounds. This guide revisits his discovery through the lens of 19th-century chemistry, offering a detailed perspective for the modern researcher.

Experimental Protocols

The experimental techniques of the 1830s lacked the sophistication of modern chemistry. Nevertheless, von Liebig's work exemplifies the systematic approach that defined the era. The following protocols are reconstructed based on his 1835 publication and the known chemical practices of the time.

Synthesis of Acetaldehyde

The precursor to metaldehyde, acetaldehyde, was prepared by the oxidation of ethanol.

-

Apparatus: A distillation apparatus, likely consisting of a retort connected to a condenser (such as the early forms of the Liebig condenser he popularized), was employed.

-

Reagents:

-

Ethanol (spirit of wine)

-

Manganese dioxide (MnO₂)

-

Sulfuric acid (H₂SO₄)

-

Water

-

-

Procedure:

-

A mixture of manganese dioxide and sulfuric acid diluted with water was prepared in the retort.

-

Ethanol was carefully added to this mixture.

-

The retort was gently heated to initiate the oxidation reaction.

-

The volatile products, primarily acetaldehyde along with unreacted ethanol and water, were distilled over and collected in a cooled receiver.

-

Purification of the crude acetaldehyde was likely achieved through fractional distillation.

-

Formation of Metaldehyde

Von Liebig observed that upon treatment of acetaldehyde with certain acids, a solid crystalline substance formed.

-

Apparatus: Glass beakers or flasks would have been used for the reaction. A cooling bath, likely an ice-salt mixture, was essential.

-

Reagents:

-

Purified acetaldehyde

-

Acid catalyst (Liebig's work suggests the use of sulfurous acid or allowing acetaldehyde to react with the acidic byproducts of its synthesis).

-

-

Procedure:

-

Acetaldehyde was placed in a glass vessel.

-

The vessel was cooled to a low temperature (around 0°C).

-

An acid catalyst was introduced to the cooled acetaldehyde.

-

Over time, a white crystalline solid, metaldehyde, precipitated from the solution.

-

The solid was likely isolated by filtration and washed with a cold solvent, such as water or ethanol, to remove any unreacted acetaldehyde or acid.

-

The crystals were then dried.

-

Characterization of Metaldehyde

The characterization of a new substance in the 1830s relied on a combination of physical property measurements and elemental analysis.

-

Physical Properties: Von Liebig would have described the crystalline form, color, and odor of the new substance. He noted its solid, crystalline nature, which distinguished it from the liquid acetaldehyde. Sublimation upon heating was a key observed property.

-

Elemental Analysis (Combustion Analysis): As a pioneer of this technique, von Liebig would have used his own combustion apparatus to determine the empirical formula of metaldehyde.[1]

-

Apparatus: The Liebig combustion train, consisting of a combustion tube heated by a charcoal furnace, a drying tube filled with calcium chloride to absorb water, and a potash apparatus (Kaliapparat) to absorb carbon dioxide.[1]

-

Procedure:

-

A weighed sample of metaldehyde was placed in the combustion tube with an oxidizing agent, such as copper(II) oxide.[1]

-

The tube was heated, causing the organic compound to combust completely into carbon dioxide and water.[1]

-

The gasses were passed through the pre-weighed calcium chloride tube and then the potash apparatus.

-

The increase in weight of the calcium chloride tube corresponded to the mass of water produced, and the increase in weight of the potash apparatus corresponded to the mass of carbon dioxide produced.

-

From these masses, the relative amounts of carbon and hydrogen in the original sample could be calculated. Oxygen was typically determined by difference.

-

-

Quantitative Data

Von Liebig's 1835 publication provides qualitative descriptions but lacks the detailed quantitative data, such as percentage yields or precise melting points, that are standard in modern chemical literature. The primary quantitative data would have been derived from his elemental analysis.

| Property | Observation/Data |

| Physical State | White crystalline solid |

| Solubility | Described as insoluble in water and slightly soluble in alcohol and ether. |

| Thermal Behavior | Sublimes upon heating without melting, and the vapor re-condenses into crystals. The vapor was noted to have the same odor as acetaldehyde, indicating depolymerization. |

| Elemental Composition | Through combustion analysis, von Liebig determined that metaldehyde had the same empirical formula as acetaldehyde (C₂H₄O). This was a crucial observation for the time. |

Signaling Pathways and Experimental Workflows

The following diagrams, rendered in DOT language, illustrate the conceptual understanding of the chemical transformations and the experimental workflow of the era.

Conclusion

Justus von Liebig's discovery of metaldehyde in 1835 stands as a significant, albeit early, milestone in the history of polymer chemistry. Working with the limited tools of his time, he was able to synthesize and identify a new form of matter, correctly deducing its relationship to its monomeric precursor, acetaldehyde. This technical guide provides a window into the experimental realities of 19th-century chemistry and highlights the foundational work upon which modern chemical science is built. The lack of detailed quantitative data in the original publication underscores the qualitative and observational nature of much of the chemical research of that period. Nevertheless, the logical progression from synthesis to characterization demonstrates a rigorous scientific approach that continues to be the hallmark of chemical discovery.

References

An In-depth Technical Guide on the Cyclic Tetramer Structure of Metaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cyclic tetramer structure of metaldehyde, a widely used molluscicide. The document details its structural characteristics, experimental protocols for its analysis, and the biochemical pathways associated with its toxicity.

Introduction

Metaldehyde is a cyclic tetramer of acetaldehyde, with the chemical formula (C₂H₄O)₄.[1] It is a white crystalline solid primarily used as a pesticide against slugs, snails, and other gastropods.[1] The compound exists as a mixture of four stereoisomers, differing in the orientation of the methyl groups on the eight-membered ring.[2] This guide focuses on the structural elucidation and analytical methodologies pertinent to the cyclic tetramer of metaldehyde.

Structural and Physicochemical Properties

The definitive structure of the metaldehyde cyclic tetramer was determined through a low-temperature X-ray crystallographic redetermination. This analysis provided precise data on the molecule's geometry, including bond lengths and angles.

Crystallographic Data

The crystal structure of metaldehyde has been resolved, providing fundamental data for its solid-state conformation.

Table 1: Crystal Data and Structure Refinement for Metaldehyde.

| Parameter | Value |

| Empirical formula | C₈H₁₆O₄ |

| Formula weight | 176.21 |

| Temperature | 150(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Tetragonal |

| Space group | I4 |

| Unit cell dimensions | a = 10.4974 (3) Åc = 4.0967 (2) Åα = 90°β = 90°γ = 90° |

| Volume | 451.05 (3) ų |

| Z | 2 |

| Density (calculated) | 1.298 Mg/m³ |

Data sourced from Barnett et al., 2005.[1][3]

Molecular Geometry

The intramolecular bond lengths and angles of the metaldehyde tetramer reveal the precise arrangement of its constituent atoms.

Table 2: Selected Bond Lengths (Å) and Angles (°) for Metaldehyde.

| Bond/Angle | Length (Å) / Degrees (°) |

| O1—C1 | 1.4239 (14) |

| O1—C2 | 1.4243 (14) |

| C1—O2 | 1.4243 (14) |

| C1—C1A | 1.516 (2) |

| C1—O1—C2 | 113.89 (9) |

| O1—C1—O2 | 108.52 (9) |

| O1—C1—C1A | 109.13 (10) |

| O2—C1—C1A | 109.13 (10) |

Symmetry code: (i) y, -x+1, z. Data sourced from Barnett et al., 2005.

Experimental Protocols

The characterization of metaldehyde's cyclic tetramer structure relies on several key analytical techniques. The following sections provide detailed methodologies for these experiments.

X-ray Crystallography

This protocol outlines the single-crystal X-ray diffraction method used for the structural determination of metaldehyde.

Objective: To determine the three-dimensional atomic and molecular structure of crystalline metaldehyde.

Methodology:

-

Crystal Preparation:

-

Obtain or synthesize high-purity metaldehyde.

-

Grow single crystals suitable for X-ray diffraction (typically >0.1 mm in all dimensions) through slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol).

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Cool the crystal to a low temperature (e.g., 150 K) using a cryostream to reduce thermal vibrations and improve data quality.

-

Position the crystal in a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).

-

Collect diffraction data using a suitable detector (e.g., CCD area detector) by rotating the crystal and recording the diffraction pattern at various orientations.

-

-

Structure Solution and Refinement:

-

Process the collected diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data using full-matrix least-squares on F².

-

Locate and refine hydrogen atoms in the difference Fourier map.

-

The following diagram illustrates the general workflow for X-ray crystallography.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a key technique for the identification and quantification of metaldehyde in various matrices.

Objective: To separate, identify, and quantify metaldehyde in a sample.

Methodology:

-

Sample Preparation (for foodstuff matrices):

-

Extract metaldehyde from the sample using a mixture of acetone and methylene chloride.

-

Homogenize and filter the extract.

-

Purify the extract using solid-phase extraction (SPE) with an LC-NH2/Envi-carb cartridge.

-

-

GC-MS Analysis:

-

Gas Chromatograph (GC):

-

Injector: Splitless mode.

-

Column: Capillary column suitable for pesticide analysis (e.g., HP-5MS).

-

Oven Program: A temperature gradient to separate metaldehyde from other components.

-

Carrier Gas: Helium.

-

-

Mass Spectrometer (MS):

-

Ionization: Electron Impact (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, targeting characteristic ions of metaldehyde.

-

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of metaldehyde.

-

Calculate the concentration of metaldehyde in the sample by comparing its peak area to the calibration curve.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of metaldehyde in solution.

Objective: To characterize the molecular structure of metaldehyde and confirm the connectivity of its atoms.

Methodology:

-

Sample Preparation:

-

Dissolve a small amount of purified metaldehyde in a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

-

Typical experiments include standard 1D ¹H and ¹³C acquisitions, as well as 2D experiments like COSY (Correlation Spectroscopy) to establish proton-proton couplings.

-

-

Spectral Analysis:

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts and coupling constants to confirm the cyclic tetramer structure.

-

Biochemical Pathways and Mechanism of Action

Metaldehyde's primary use is as a molluscicide, and its toxicity is a result of its impact on several biochemical pathways in gastropods.

Toxicological Pathway in Gastropods

The molluscicidal action of metaldehyde is not fully elucidated but is known to involve neurotoxicity and cellular damage.

-

Ingestion and Absorption: Slugs and snails ingest metaldehyde-containing bait. The compound is then absorbed through the gastrointestinal tract.

-

Neurotransmitter Disruption: Metaldehyde is believed to affect neurotransmitter systems. It has been shown to decrease levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) and serotonin, leading to neuronal excitation and convulsions.

-

Enzyme Activity Alteration: Studies have shown that metaldehyde exposure alters the activity of several key enzymes in snails, including acetylcholinesterase (AChE), glutathione S-transferase (GST), and others. This disruption contributes to cellular stress and damage.

-

Cellular Damage and Physiological Effects: The neuronal and enzymatic disruption leads to characteristic symptoms in mollusks, including excessive mucus secretion, dehydration, and paralysis, ultimately resulting in death.

The following diagram illustrates the proposed toxicological pathway of metaldehyde in gastropods.

Synthesis and Interconversion

Metaldehyde is synthesized from acetaldehyde and can revert to its monomeric form under certain conditions.

Conclusion

The cyclic tetramer structure of metaldehyde has been well-characterized through X-ray crystallography, providing a solid foundation for understanding its chemical and physical properties. Analytical methods such as GC-MS and NMR spectroscopy are essential for its identification and quantification. While the precise mechanism of its molluscicidal action is still under investigation, it is evident that metaldehyde disrupts key neurological and enzymatic pathways in gastropods, leading to their demise. This guide provides researchers and professionals with the core technical information required for further study and application-related development involving metaldehyde.

References

An In-depth Technical Guide to the Stereoisomers of Metaldehyde

For Researchers, Scientists, and Drug Development Professionals

Metaldehyde, a cyclic tetramer of acetaldehyde, is widely recognized for its molluscicidal properties. However, the commercial product is a mixture of stereoisomers, each with potentially distinct physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the stereoisomers of metaldehyde, including their structural characteristics, synthesis, separation, and a comparative analysis of their properties. This document is intended to serve as a resource for researchers and professionals in the fields of chemistry, toxicology, and drug development.

Chemical Structure and Stereoisomerism

Metaldehyde, with the chemical formula (C₂H₄O)₄, is a 2,4,6,8-tetramethyl-1,3,5,7-tetraoxocane. The molecule possesses four stereogenic centers at the carbons bearing the methyl groups. This gives rise to four possible stereoisomers. These isomers are achiral, meaning they are superimposable on their mirror images.[1][2] The stereoisomers are differentiated by the relative orientation of the four methyl groups with respect to the plane of the eight-membered ring.

The four stereoisomers of metaldehyde are designated based on the arrangement of the methyl groups as cis and trans. While detailed structural elucidation for each isolated isomer is not extensively reported in publicly available literature, crystallographic data for what is likely a stable isomer or a co-crystallized mixture exists in the Crystallography Open Database (COD ID: 2205445).[3] This structure reveals a crown-like conformation of the tetraoxocane ring.

Physicochemical Properties

The physicochemical properties of commercially available metaldehyde, which is a mixture of its stereoisomers, are well-documented. However, data on the individual stereoisomers is scarce. The properties of the isomeric mixture are summarized in the table below. It is anticipated that the individual stereoisomers will exhibit differences in properties such as melting point, boiling point, and solubility due to variations in their molecular symmetry and crystal packing.

Table 1: Physicochemical Properties of Metaldehyde (Isomeric Mixture)

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₆O₄ | [1] |

| Molar Mass | 176.21 g/mol | [1] |

| Appearance | White crystalline solid | |

| Melting Point | 246 °C (decomposes) | |

| Boiling Point | Sublimes at 110-120 °C | |

| Solubility in Water | 222 mg/L at 20 °C | |

| logP (Octanol-Water Partition Coefficient) | 0.12 |

Synthesis and Separation of Stereoisomers

Synthesis

Metaldehyde is synthesized by the acid-catalyzed cyclotetramerization of acetaldehyde at low temperatures. This reaction typically yields a mixture of the stereoisomers.

Experimental Protocol: General Synthesis of Metaldehyde

-

Reaction Setup: Acetaldehyde is cooled to below 0°C in a reaction vessel equipped with a stirrer and a cooling system.

-

Catalyst Addition: A strong acid catalyst, such as sulfuric acid or phosphoric acid, is slowly added to the cooled acetaldehyde with vigorous stirring.

-

Reaction: The reaction is allowed to proceed at a controlled low temperature for a specific duration to promote the formation of the tetramer over the trimer (paraldehyde).

-

Isolation: The solid metaldehyde that precipitates is isolated by filtration.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol.

Note: This is a general procedure and specific reaction conditions can influence the yield and isomeric ratio of the product.

Separation of Stereoisomers

The separation of the individual stereoisomers of metaldehyde presents a significant challenge due to their similar physicochemical properties. Techniques such as fractional crystallization, gas chromatography (GC), and high-performance liquid chromatography (HPLC) are potential methods for separation.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Metaldehyde

A common analytical method for detecting metaldehyde is GC-MS. While this is often used for quantification in various matrices, it can also be adapted to separate diastereomers.

-

Sample Preparation: The metaldehyde sample is dissolved in a suitable organic solvent, such as acetone.

-

GC System: A gas chromatograph equipped with a mass spectrometer detector is used. A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-polydimethylsiloxane) is typically employed.

-

Injection: A small volume of the sample solution is injected into the GC inlet.

-

Temperature Program: A temperature gradient is applied to the GC oven to separate the components of the mixture based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometry: The mass spectrometer is used to identify and quantify the eluted compounds based on their mass-to-charge ratio and fragmentation patterns.

Note: Optimization of the GC column, temperature program, and carrier gas flow rate is crucial for achieving separation of the stereoisomers.

Biological Activity and Toxicity

The biological activity of metaldehyde is primarily as a molluscicide, affecting snails and slugs. The mechanism of action is not fully elucidated but is thought to involve disruption of the central nervous system. Information on the differential toxicity and biological activity of the individual stereoisomers is very limited. It is plausible that the stereochemistry of the methyl groups could influence the binding affinity to target receptors, leading to variations in potency among the isomers.

Table 2: Acute Oral Toxicity of Metaldehyde (Isomeric Mixture) in Rodents

| Species | LD₅₀ (mg/kg) | Reference(s) |

| Rat | 283 | |

| Mouse | 200 - 400 | (General toxicological data) |

Note: This data represents the toxicity of the mixture of stereoisomers. The toxicity of individual isomers may vary.

Signaling Pathways and Experimental Workflows

While the precise molecular targets of metaldehyde are not definitively known, its neurotoxic effects suggest interaction with neurotransmitter systems. One proposed mechanism involves the modulation of γ-aminobutyric acid (GABA)ergic neurotransmission. However, specific studies on how individual metaldehyde stereoisomers differentially affect these pathways are not available in the current literature.

To facilitate future research in this area, a logical workflow for investigating the differential effects of metaldehyde stereoisomers is proposed below.

Caption: A logical workflow for the synthesis, separation, characterization, and differential biological evaluation of metaldehyde stereoisomers.

Future Directions

The lack of data on the individual stereoisomers of metaldehyde represents a significant knowledge gap. Future research should focus on:

-

Stereoselective Synthesis: Developing synthetic methods to produce individual stereoisomers in high purity.

-

Efficient Separation: Optimizing chromatographic techniques for the preparative separation of the four stereoisomers.

-

Comprehensive Characterization: Determining the precise three-dimensional structure and physicochemical properties of each isomer.

-

Differential Biological Evaluation: Conducting comparative studies on the molluscicidal activity, mammalian toxicity, and neurophysiological effects of each stereoisomer to identify the most potent and potentially least harmful isomer for targeted applications.

-

Mechanism of Action: Investigating the molecular interactions of individual stereoisomers with specific neuronal targets, such as GABA receptors, to elucidate their mechanism of action.

A deeper understanding of the stereoisomers of metaldehyde will enable a more refined approach to its use, potentially leading to the development of more effective and environmentally safer molluscicides.

References

An In-depth Technical Guide to the Degradation of Metaldehyde to Acetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metaldehyde, a cyclic tetramer of acetaldehyde, is a widely used molluscicide. Its presence and persistence in the environment, particularly in water sources, have raised significant concerns. The primary degradation product of metaldehyde is acetaldehyde, a reactive and toxic compound. Understanding the mechanisms, kinetics, and factors influencing this degradation is crucial for environmental risk assessment, the development of remediation technologies, and for professionals in fields where aldehyde chemistry is pertinent. This guide provides a comprehensive overview of the degradation of metaldehyde to acetaldehyde, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing the core pathways and workflows.

Chemical and Environmental Degradation Pathways

Metaldehyde degrades into acetaldehyde through several pathways, including chemical hydrolysis, thermal decomposition, photodegradation, and biodegradation.

Chemical Hydrolysis and Thermal Degradation:

Metaldehyde is susceptible to depolymerization back to its acetaldehyde monomer under acidic conditions and at elevated temperatures. The reaction is reversible, with the equilibrium shifting towards acetaldehyde at temperatures above 80°C.[1][2] Complete conversion to acetaldehyde occurs at temperatures above 200°C.[2] In acidic solutions, such as in the stomach, metaldehyde slowly hydrolyzes to acetaldehyde.[2][3]

Biodegradation:

In soil and water, microbial activity is a primary driver of metaldehyde degradation. Microorganisms utilize metaldehyde as a carbon and energy source, breaking it down first into acetaldehyde and subsequently mineralizing it to carbon dioxide and water. Several bacterial strains capable of degrading metaldehyde have been isolated, including Acinetobacter calcoaceticus and Variovorax species. The half-life of metaldehyde in soil is highly variable, ranging from a few days to several months, depending on environmental conditions such as temperature, moisture, and soil type.

Photodegradation:

Metaldehyde can be degraded by advanced oxidation processes (AOPs) involving UV light, such as UV/H₂O₂ and UV/TiO₂. These processes generate highly reactive hydroxyl radicals that attack the metaldehyde molecule, leading to its decomposition into acetaldehyde and other byproducts. The efficiency of photodegradation can be influenced by factors such as the concentration of the oxidant and the presence of background organic matter.

A simplified diagram of the primary degradation pathways is presented below:

Quantitative Data on Metaldehyde Degradation

The rate of metaldehyde degradation is influenced by a multitude of factors. The following tables summarize key quantitative data from various studies.

Table 1: Half-life (DT₅₀) of Metaldehyde in Soil

| Soil Type | Organic Carbon (%) | pH | Temperature (°C) | Moisture | DT₅₀ (days) | Reference |

| Silt Loam | 1.2 | 6.5 | 20 | pF 2 | 19.5 (after lag phase) | |

| Sandy Loam | - | - | - | - | 67.2 (aerobic) | |

| Sandy Loam | - | - | - | - | 222 (anaerobic) | |

| German Agricultural Soils | - | - | - | - | 5.3 - 9.9 | |

| Arable Clay Loam | - | - | 20 | 60% MWHC | ~10 | |

| Arable Clay Loam | - | - | 12 | 60% MWHC | ~20 | |

| Arable Clay Loam | - | - | 20 | 100% MWHC | ~15 | |

| Arable Clay Loam | - | - | 12 | 100% MWHC | ~30 | |

| Rice Paddy Soil | - | - | - | Field Conditions | 0.75 - 1.02 | |

| Pakchoi Field Soil | 3.53 | 6.8 | Field Conditions | - | 2.3 | |

| Pakchoi Field Soil | 1.75 | 7.8 | Field Conditions | - | 2.4 |

Table 2: Degradation of Metaldehyde in Aquatic Environments

| System | Conditions | Parameter | Value | Reference |

| Water Sediment | Moderate Temperature | DT₅₀ | ~12 days | |

| Rice Paddy Water | Field Conditions | Half-life | 0.27 days | |

| Laboratory Grade Water | UV/H₂O₂ (8 mM H₂O₂, 600 mJ/cm²) | % Removal | 95% | |

| Laboratory Grade Water | UV/TiO₂ | Rate Constant (k') | 0.0070 cm²/mJ | |

| Laboratory Grade Water | UV/H₂O₂ | Rate Constant (k') | 0.0067 cm²/mJ | |

| Natural Surface Water | UV/H₂O₂ | Rate Constant (k') | 0.0020 cm²/mJ | |

| Natural Surface Water | UV/TiO₂ | Rate Constant (k') | 0.00007 cm²/mJ | |

| Aqueous Solution | Photocatalysis (NZLC) | Apparent Degradation Coefficient (k) | 0.0363 min⁻¹ |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis of metaldehyde and its degradation to acetaldehyde.

Analysis of Metaldehyde and Acetaldehyde by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a composite based on methodologies described in the literature for the quantification of metaldehyde and its metabolite acetaldehyde.

Objective: To quantify the concentration of metaldehyde and acetaldehyde in environmental or biological samples.

Materials:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

HP-5 capillary column (or equivalent)

-

Autosampler

-

Programmable Temperature Variation (PTV) inlet (recommended for low detection limits)

-

Helium (carrier gas)

-

Metaldehyde and acetaldehyde analytical standards

-

Deuterated metaldehyde (internal standard)

-

Dichloromethane (DCM), HPLC grade

-

Anhydrous sodium sulfate

-

Solid Phase Extraction (SPE) cartridges (e.g., graphitized carbon black)

-

Sample vials

Experimental Workflow:

Procedure:

-

Sample Preparation (Aqueous Samples):

-

For water samples, perform liquid-liquid extraction with dichloromethane or use solid-phase extraction (SPE) to concentrate the analytes.

-

For SPE, condition the cartridge according to the manufacturer's instructions. Pass the water sample through the cartridge, then elute the analytes with an appropriate solvent (e.g., dichloromethane or ethyl acetate/n-hexane).

-

Dry the organic extract by passing it through anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

-

GC-MS Instrumental Analysis:

-

Injection: Inject 1 µL of the prepared sample into the GC-MS system. A pulsed splitless injection mode is recommended for achieving low detection limits.

-

GC Conditions:

-

Inlet Temperature: 150°C (a lower temperature can improve sensitivity for metaldehyde).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: An initial temperature of 50°C held for 5 minutes, then ramped at 50°C/min to 300°C and held for 2 minutes. (Note: The temperature program should be optimized for the specific instrument and column).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity. Monitor characteristic ions for metaldehyde (e.g., m/z 45, 89) and acetaldehyde.

-

Mass Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

-

Quantification:

-

Prepare a calibration curve using a series of standard solutions of metaldehyde and acetaldehyde of known concentrations.

-

Incorporate a deuterated metaldehyde internal standard to improve accuracy.

-

Calculate the concentration of the analytes in the samples by comparing their peak areas (or heights) to the calibration curve.

-

Microbial Degradation Study

This protocol outlines a general procedure for assessing the biodegradation of metaldehyde by soil microorganisms.

Objective: To determine the rate of metaldehyde degradation in a soil matrix and to isolate metaldehyde-degrading microorganisms.

Materials:

-

Soil sample of interest

-

Metaldehyde analytical standard

-

Mineral salts medium

-

Incubator

-

Shaker

-

Sterile culture flasks and plates

-

Analytical instrumentation for metaldehyde quantification (e.g., LC-MS/MS or GC-MS)

Procedure:

-

Enrichment of Metaldehyde-Degrading Microorganisms:

-

Prepare a mineral salts medium with metaldehyde as the sole carbon source (e.g., 100 mg/L).

-

Inoculate the medium with a small amount of the soil sample (e.g., 1 g in 100 mL).

-

Incubate the culture at a controlled temperature (e.g., 30°C) with shaking for several days.

-

Periodically subculture a small volume of the enrichment culture into fresh medium to select for microorganisms that can efficiently utilize metaldehyde.

-

-

Isolation of Pure Cultures:

-

After several rounds of enrichment, spread a dilution of the culture onto solid mineral salts medium containing metaldehyde.

-

Incubate the plates until colonies appear.

-

Isolate individual colonies and re-streak onto fresh plates to obtain pure cultures.

-

-

Degradation Rate Study:

-

Inoculate a known concentration of metaldehyde in sterile soil microcosms or liquid cultures with the isolated microorganisms or the original soil sample.

-

Incubate the samples under controlled conditions (temperature, moisture).

-

At regular time intervals, collect subsamples and extract the remaining metaldehyde.

-

Quantify the metaldehyde concentration using an appropriate analytical method (e.g., GC-MS as described above).

-

Plot the concentration of metaldehyde over time to determine the degradation rate and half-life.

-

Detoxification and Signaling Pathways

In biological systems, the degradation of metaldehyde to acetaldehyde is the initial step in its detoxification. Acetaldehyde is a toxic intermediate that can cause cellular damage. The subsequent metabolism of acetaldehyde is a critical detoxification step. While there are no specific "signaling pathways" for metaldehyde degradation in the classical sense, the process is part of the broader xenobiotic metabolism pathways.

The detoxification process can be visualized as follows:

Conclusion

The degradation of metaldehyde to acetaldehyde is a multifaceted process influenced by chemical, physical, and biological factors. This guide has provided a consolidated overview of the key degradation pathways, quantitative data on degradation rates, and detailed experimental protocols for the analysis of these compounds. For researchers and professionals, a thorough understanding of these processes is essential for developing effective strategies to mitigate the environmental impact of metaldehyde and for advancing knowledge in related scientific disciplines. The provided data and methodologies serve as a valuable resource for further investigation and application in environmental science and drug development.

References

Solubility of metaldehyde in water and organic solvents

An In-depth Technical Guide on the Solubility of Metaldehyde in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metaldehyde (C₈H₁₆O₄) is a cyclic tetramer of acetaldehyde, primarily utilized as a molluscicide to control slugs and snails in agriculture and horticulture.[1] Its efficacy and environmental fate are significantly influenced by its solubility in various media. This technical guide provides a comprehensive overview of the solubility of metaldehyde in water and a range of organic solvents. It is intended for researchers, scientists, and professionals in drug development who require detailed information on the physicochemical properties of this compound.

Quantitative Solubility Data

The solubility of metaldehyde has been determined in various solvents. The following tables summarize the available quantitative data, providing a comparative overview.

Table 1: Solubility of Metaldehyde in Water

| Solubility (mg/L) | Temperature (°C) | pH | Source(s) |

| 200 | 17 | Not Specified | [2] |

| 222 | 20 | Not Specified | [2] |

| 260 | 30 | Not Specified | [3] |

| 188 | 20 | 7 | [4] |

| 220 | 20 | Not Specified | |

| 200 | 20 | Not Specified | |

| 188 | 20 | Not Specified |

Table 2: Solubility of Metaldehyde in Organic Solvents

| Solvent | Solubility (mg/L) | Temperature (°C) | Source(s) |

| Toluene | 530 | 20 | |

| Methanol | 1730 | 20 | |

| Benzene | Very Soluble | Not Specified | |

| Chloroform | Very Soluble | Not Specified | |

| Ethanol | Slightly Soluble | Not Specified | |

| Diethyl Ether | Slightly Soluble | Not Specified | |

| Acetone | Insoluble | Not Specified | |

| Acetic Acid | Insoluble | Not Specified | |

| Carbon Disulfide | Insoluble | Not Specified | |

| DMSO | 1.82 mg/mL (1820 mg/L) | 60 (with sonication and heating) |

Experimental Protocols

The determination of solubility is a critical experimental procedure. The following sections detail the methodologies for solubility determination and subsequent quantification of metaldehyde.

Experimental Workflow for Solubility Determination

The workflow for determining the solubility of metaldehyde generally follows the OECD Guideline 105, employing the shake-flask method.

References

An In-depth Technical Guide to the Mechanism of Action of Metaldehyde on Molluscs

For Researchers, Scientists, and Drug Development Professionals

Metaldehyde, a cyclic tetramer of acetaldehyde, has been a widely utilized molluscicide for decades. Its efficacy in controlling pest snails and slugs is well-documented, yet the intricate molecular and physiological mechanisms underpinning its toxicity are a subject of ongoing research. This technical guide provides a comprehensive overview of the current understanding of metaldehyde's mechanism of action on molluscs, synthesizing key findings on its neurotoxic effects, impact on mucus-producing cells, and the resultant physiological cascade leading to mortality.

Primary Mode of Action: Disruption of Mucus Production and Dehydration

The most prominent and immediate effect of metaldehyde poisoning in molluscs is the excessive production of mucus.[1] This is a critical disruption of a vital physiological process. Mucus in gastropods serves multiple essential functions, including locomotion, adhesion, moisture retention, and defense against predators and pathogens.

Metaldehyde targets the mucus-producing cells, also known as mucocytes, located in the epidermis, digestive tract, and footsole of the mollusc.[2] The molluscicide triggers an uncontrolled secretion of mucus, leading to a rapid depletion of the animal's water and energy reserves.[3] This excessive mucus production is followed by severe damage to the mucus cells themselves, including the Golgi apparatus and endoplasmic reticulum, which are crucial for mucus synthesis.[4] This ultimately prevents the production of new mucus, leaving the mollusc unable to protect itself from dehydration, leading to death.[5]

Neurotoxic Effects: Targeting the Central Nervous System

Beyond its effects on mucus production, metaldehyde exerts significant neurotoxic effects on the molluscan central nervous system. These effects contribute to the observed symptoms of poisoning, such as uncoordinated movements, paralysis, and eventual death.

Recent proteomic studies on the golden apple snail (Pomacea canaliculata) have identified several potential protein targets for metaldehyde in the nervous system. These include proteins involved in neurotransmitter transport and signaling, such as a sodium- and chloride-dependent GABA transporter 2 (GAT2) and acetylcholinesterase (AChE). While interference with GAT2 and AChE protein genes did not significantly alter mortality rates in one study, the identification of these targets suggests a complex interaction with multiple neurotransmitter systems.

Biochemical assays have shown that metaldehyde exposure can lead to a decrease in acetylcholinesterase (AChE) activity in snails. This inhibition would lead to an accumulation of the neurotransmitter acetylcholine in the synapse, causing continuous nerve stimulation, paralysis, and ultimately, death.

The following diagram illustrates the proposed neurotoxic mechanism of metaldehyde.

References

- 1. Review of the molluscicide metaldehyde in the environment - Environmental Science: Water Research & Technology (RSC Publishing) DOI:10.1039/C7EW00039A [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Guidelines for laboratory and field testing of molluscicides for control of schistosomiasis | GSA [eliminateschisto.org]

- 5. Effect of Metaldehyde on Survival, Enzyme Activities, and Histopathology of the Apple Snail Pomacea canaliculata (Lamarck 1822) - PMC [pmc.ncbi.nlm.nih.gov]

Metaldehyde: A Technical Guide on a Moderately Hazardous Molluscicide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metaldehyde is a cyclic tetramer of acetaldehyde, widely utilized as a molluscicide to control slugs, snails, and other gastropods in agriculture and horticulture.[1][2] Despite its effectiveness, its toxicological profile warrants careful consideration. The World Health Organization (WHO) classifies technical grade metaldehyde as a Class II, "moderately hazardous" pesticide.[1][3] In the United States, it is designated as a Restricted Use Pesticide (RUP) due to its potential health effects on wildlife.[4] This guide provides an in-depth technical overview of metaldehyde, focusing on its toxicology, mechanism of action, environmental fate, and the experimental protocols used for its assessment.

Physicochemical Properties

Metaldehyde is a white crystalline solid with the chemical formula C₈H₁₆O₄. It is relatively soluble in water and can sublime at temperatures around 112°C. Under acidic conditions, such as those in the stomach, it undergoes hydrolysis to its monomer, acetaldehyde.

Toxicology and Hazard Profile

Metaldehyde exposure can lead to a range of toxic effects, primarily targeting the central nervous system (CNS). Ingestion is the primary route of poisoning in mammals, with symptoms typically appearing within one to three hours.

Clinical Manifestations

In both humans and animals, acute exposure is associated with symptoms of CNS excitation. Common clinical signs include severe muscle tremors, anxiety, ataxia (incoordination), hyperthermia, and seizures, which can progress to opisthotonos (severe muscle spasms causing arching of the back) and continuous convulsions. This constellation of symptoms in poisoned animals is often referred to as "shake and bake syndrome". Gastrointestinal effects such as salivation, vomiting, and diarrhea are also common. In severe cases, poisoning can lead to respiratory failure, coma, and death. Survivors of severe poisoning may experience liver and kidney damage, with elevated liver enzymes (AST, ALT, ALP) and bilirubin reported.

Quantitative Toxicity Data

The acute toxicity of metaldehyde, measured as the median lethal dose (LD50), varies significantly across species. A summary of oral LD50 values is presented below.

| Table 1: Acute Oral LD50 Values of Metaldehyde in Various Species | | :--- | :--- | | Species | Oral LD50 (mg/kg body weight) | | Rat | 227 - 690 | | Mouse | 200 | | Rabbit | 290 - 1250 | | Guinea Pig | 175 - 700 | | Cat | 207 | | Dog | 100 - 1000 | | Cattle | 400 - 500 | | Horse | 300 - 400 | | Human (Estimated Lethal Dose) | > 400 |

Studies on the target pest, the white garden snail (Theba pisana), have also quantified contact toxicity.

| Table 2: Contact Toxicity of Metaldehyde against Theba pisana | | :--- | :--- | | Time Point | Contact LD50 (μg/g body weight) | | 24 hours | 11.33 | | 48 hours | 8.53 | | 72 hours | 6.87 |

Biochemical Effects

Metaldehyde exposure has been shown to induce significant changes in biochemical markers, indicating cellular stress and damage. In snails, sublethal doses led to elevated levels of several key enzymes and markers of oxidative stress.

| Table 3: Biochemical Impact of Metaldehyde on Theba pisana | | :--- | :--- | | Biochemical Marker | Observed Effect | | Acetylcholinesterase (AChE) | Increased Activity | | Glutathione S-transferase (GST) | Increased Activity | | Aspartate aminotransferase (AST) | Increased Activity | | Alanine aminotransferase (ALT) | Increased Activity | | Alkaline phosphatase (ALP) | Increased Activity | | Lipid peroxidation (LPO) | Increased Levels |

In mammals, blood analysis following poisoning may reveal increases in creatine kinase (CK), lactate dehydrogenase (LDH), and the liver enzymes AST, ALT, and ALP.

Mechanism of Action & Signaling Pathways

The precise mechanism of metaldehyde's neurotoxicity is not fully elucidated. However, evidence suggests it is not primarily due to its breakdown product, acetaldehyde, but rather the parent compound itself. The leading hypothesis centers on the modulation of key neurotransmitter systems in the brain.

Metaldehyde exposure leads to a significant reduction in the concentration of the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), in the CNS. It also decreases levels of other crucial neurotransmitters, serotonin (5-hydroxytryptamine) and norepinephrine. The combined reduction of these inhibitory and modulatory neurotransmitters lowers the seizure threshold, leading to the characteristic CNS hyperexcitability and convulsions seen in poisonings. Concurrently, an increase in monoamine oxidase (MAO) activity has been observed.

Caption: Proposed neurotoxic pathway of metaldehyde in mammals.

Environmental Fate and Ecotoxicology

Degradation

Metaldehyde's persistence in the environment is variable. In soil, it degrades abiotically and biotically into acetaldehyde, which is then further mineralized to carbon dioxide and water. The degradation half-life (DT50) in soil can range widely from a few days to over 200 days, depending on environmental conditions like temperature and microbial activity.

Mobility

Metaldehyde has a low organic-carbon/water partition coefficient (Koc), indicating it is weakly sorbed by soil particles and has the potential for moderate mobility. This property, combined with its water solubility, makes it prone to runoff from agricultural fields into surface water bodies, where it can be more persistent. Its presence in raw water sources is a challenge for water treatment providers.

Effects on Non-Target Organisms